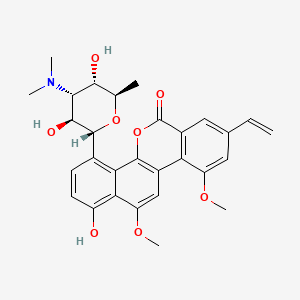

Desacetylravidomycin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(2R,3S,4R,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXCTIMNNKVMJM-JSPLCZCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401008241 | |

| Record name | 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88580-27-2 | |

| Record name | Desacetylravidomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088580272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Origin and Cultivation Studies

Discovery and Isolation from Microbial Sources

Desacetylravidomycin is a natural product primarily isolated from microorganisms, specifically from the genus Streptomyces. caymanchem.comnih.gov The discovery and isolation of such compounds often involve extensive screening of microbial strains from various environments, including soil. nih.govnih.govresearchgate.net

Streptomyces Species as Prolific Producers

Streptomyces is a genus of Gram-positive bacteria known for their filamentous growth resembling fungi and their remarkable ability to produce a wide array of bioactive secondary metabolites, including antibiotics and antitumor agents. bjid.org.brcore.ac.uk This genus is considered a prolific source of novel compounds with medical and industrial relevance. core.ac.ukfrontiersin.org

Specific Producing Strains (e.g., Streptomyces sp. WK-6326, Streptomyces ravidus S50905)

Specific strains within the Streptomyces genus have been identified as producers of this compound. Streptomyces sp. WK-6326, a soil isolate, has been found to produce this compound along with a related compound, deacetylravidomycin (B10814224) M. nih.govtargetmol.cntargetmol.cn Another producing organism is Streptomyces ravidus S50905, which produces this compound alongside ravidomycin (B1678828) and deacetylravidomycin N-oxide in specific culture media. nih.govcapes.gov.br

Fermentation Methodologies for Enhanced Production

The production of microbial metabolites like this compound is typically achieved through fermentation processes. Optimizing these processes is crucial for enhancing the yield and quality of the target compound. nih.govbiopharminternational.com

Optimization of Fermentation Conditions

Optimization of fermentation conditions involves adjusting various parameters to create an environment conducive to the maximal production of the desired metabolite by the microbial strain. researchgate.netnih.gov

Medium Composition Parameters (e.g., carbon sources, nitrogen sources, mineral supplements)

The composition of the fermentation medium significantly influences microbial growth and secondary metabolite production. frontiersin.orgjmb.or.kr Key components include carbon sources, which provide energy and building blocks, and nitrogen sources, essential for protein and nucleic acid synthesis. frontiersin.orgmeral.edu.mm The type and concentration of these nutrients can drastically affect the yield of the target compound. frontiersin.orgjmb.or.kr

Research findings indicate that the selection of appropriate carbon and nitrogen sources is critical. For instance, studies on other microbial fermentations have shown that different carbon sources like glucose, sucrose, maltose, fructose, lactose, and galactose can have varying effects on biomass production. jmb.or.kr Similarly, various organic and inorganic nitrogen sources, such as peptone, yeast extract, meat extract, ammonium (B1175870) sulfate, and ammonium nitrate, have been evaluated for their impact on metabolite production. meral.edu.mmresearchgate.netscialert.net The optimal sources and their concentrations are specific to the producing microorganism and the target metabolite. frontiersin.orgjmb.or.kr

Mineral supplements are also important components of fermentation media, providing essential micronutrients that can influence microbial growth and metabolic pathways involved in secondary metabolite synthesis. mdpi.comfrontiersin.org The addition and complexation of mineral elements can promote microbial growth and improve fermentation efficiency. frontiersin.org

While specific detailed data tables on the optimization of medium composition specifically for this compound production from the cited sources are not available, general principles from the optimization of fermentation for other microbial metabolites produced by Streptomyces and other bacteria highlight the importance of these parameters.

Bioprocess Parameters (e.g., initial pH, inoculum size, temperature, fermentation time, aeration)

Beyond medium composition, several bioprocess parameters must be controlled and optimized for efficient fermentation. These include the initial pH of the medium, the size of the inoculum, the fermentation temperature, the duration of the fermentation process, and the level of aeration. targetmol.cntargetmol.cnresearchgate.netresearchgate.netresearchgate.netfrontiersin.org

The initial pH of the fermentation medium can significantly impact microbial growth and metabolite production, as microorganisms have optimal pH ranges for their metabolic activities. researchgate.netfrontiersin.orgmdpi.com Similarly, temperature plays a crucial role, with specific temperature ranges favoring the growth and productivity of different microbial strains. frontiersin.orgmdpi.com

Inoculum size, the amount of microbial culture used to start the fermentation, affects the initial cell density and the subsequent growth kinetics and metabolite production. nih.govresearchgate.net Fermentation time determines the duration of the process, and the optimal time point for harvesting the maximum yield of the desired compound needs to be determined. frontiersin.org Aeration, the supply of oxygen to the fermentation broth, is vital for aerobic microorganisms like Streptomyces, influencing their growth and metabolic processes. researchgate.netresearchgate.net

Optimization studies for microbial fermentations often involve evaluating the effect of these parameters individually and in combination to determine the optimal conditions for maximal production. researchgate.netfrontiersin.org For example, research on optimizing fermentation for other bacterial metabolites has investigated the impact of varying pH, temperature, inoculum size, and aeration rates on product yield. researchgate.netfrontiersin.orgmdpi.com

Example Data Table (Illustrative, based on general fermentation optimization principles from sources):

While direct data for this compound bioprocess optimization from the provided sources is limited, the following table illustrates the types of parameters investigated in fermentation optimization studies, based on the general principles discussed in the search results researchgate.netfrontiersin.orgmdpi.com:

| Parameter | Range Studied (Illustrative) | Effect on Production (Illustrative) | Optimal Value (Illustrative) | Source Principle |

| Initial pH | 5.0 - 8.0 | Varies by strain and product | Around 7.0-7.5 | researchgate.netfrontiersin.orgmdpi.com |

| Temperature (°C) | 25 - 40 | Varies by strain | Around 30-37 | frontiersin.orgmdpi.com |

| Inoculum Size (% v/v) | 1 - 10 | Affects growth kinetics | Typically 2-5 | nih.govresearchgate.netfrontiersin.org |

| Fermentation Time (h) | 24 - 168 | Product accumulation over time | Varies, often 72-96 | frontiersin.org |

| Aeration | Low, Medium, High | Essential for aerobic growth | Optimal level varies | researchgate.netresearchgate.net |

Detailed research findings on the specific optimal bioprocess parameters for this compound production by Streptomyces sp. WK-6326 or Streptomyces ravidus S50905 would involve specific experimental data demonstrating the impact of varying these parameters on the yield of this compound. The provided search results confirm that these strains produce this compound and mention fermentation as the method of production, indicating that such optimization studies are relevant to its production. nih.govnih.gov

Strain Improvement Strategies

Improving the production yield of natural products like this compound from microbial sources is a significant area of research in industrial microbiology. Natural isolates typically produce these compounds in low concentrations, as microbial metabolism is tightly regulated to optimize growth rather than overproduction of secondary metabolites cutm.ac.innih.gov. Strain improvement aims to modify the organism's genome or optimize cultivation conditions to enhance the yield of the desired product cutm.ac.inijrdo.org.

Several strategies are employed for microbial strain improvement. These primarily involve modifying the genetic makeup of the producing strain to overcome metabolic bottlenecks or enhance the expression of biosynthetic genes cutm.ac.innih.govijrdo.org.

Genetic Modification Techniques:

Random Mutagenesis and Selection: This classical approach involves inducing mutations in the microbial population using physical or chemical mutagens. cutm.ac.innih.gov. The resulting mutants are then screened and selected for improved production characteristics cutm.ac.in. This method relies on identifying favorable mutations that spontaneously occur or are induced, leading to increased product yield cutm.ac.innih.gov. While effective, this process can be labor-intensive due to the need for screening a large number of mutants cutm.ac.in.

Rationalized Selection: This approach involves a more targeted selection process based on a better understanding of the metabolic pathways and regulatory mechanisms involved in the biosynthesis of the target compound cutm.ac.inijrdo.org.

Genetic Recombination: Natural methods of genetic recombination can be utilized to combine desirable genetic traits from different strains into a single organism cutm.ac.in.

Recombinant DNA Technology: Modern genetic engineering techniques allow for targeted manipulation of the strain's genome cutm.ac.innih.govijrdo.org. This includes cloning and heterologous expression of biosynthetic gene clusters, such as those for ravidomycin, in suitable host strains like Streptomyces lividans frontiersin.orgresearchgate.net. Heterologous expression can be used to produce, reactivate, improve, and modify the pathways of natural products frontiersin.org. For instance, the ravidomycin gene cluster from S. ravidus has been successfully expressed in S. lividans TK24, leading to the production of ravidomycin analogs researchgate.net.

Genome Mining and BGC Manipulation: Advances in genome sequencing and bioinformatics allow for the identification of potentially valuable biosynthetic gene clusters (BGCs) frontiersin.org. Many of these BGCs may be silent or cryptic in their native hosts frontiersin.org. Techniques like heterologous expression and targeted BGC manipulation can be used to activate or optimize the expression of these clusters for increased production frontiersin.org.

Table 1: Examples of Streptomyces Strains and Associated Compounds

| Strain Name | Associated Compound(s) | Source Environment (if specified) | Reference(s) |

| Streptomyces sp. WK-6326 | This compound M | Unknown | caymanchem.com |

| Streptomyces sp. Am59 | New ravidomycin-type analogs, Fucomycin V, Fucomycin analogs | Fungus in Brazil | nih.gov |

| Streptomyces ravidus | Ravidomycin, this compound | Unknown | researchgate.netgoogle.com |

| Streptomyces albaduncus | Chrysomycin | Unknown | researchgate.net |

| Streptomyces sp. 891 | Chrysomycin A | Sediments of the South China Sea | mdpi.com |

| Streptomyces lividans TK24 | (Used as heterologous host) | Unknown | researchgate.netnih.gov |

| Streptomyces cyaneofuscatus | Bioactive natural products | Coastal and deep-sea habitats, Rainwater | frontiersin.orgcore.ac.uk |

| Streptomyces carnosus | Bioactive natural products | Coastal and deep-sea habitats, Rainwater | frontiersin.orgcore.ac.uk |

| Streptomyces albidoflavus | Bioactive natural products | Coastal and deep-sea habitats, Rainwater | frontiersin.orgcore.ac.uk |

| Streptomyces rochei | Antifungal compounds (e.g., Deoxyspergualin) | Unknown | mdpi.com |

| Streptomyces lavendofoliae | Antifungal compounds | Unknown | mdpi.com |

Strain improvement efforts are often guided by a detailed understanding of the biosynthetic pathway and the enzymes involved nih.gov. For this compound and related angucyclines, this includes understanding the type II PKS system, the biosynthesis and attachment of the sugar moiety (like D-ravidosamine), and the post-PKS modifications researchgate.netnih.gov. Glycodiversification, which involves modifying the sugar moiety, is one means to generate ravidomycin and chrysomycin analogs with potentially altered activities nih.gov.

The effectiveness of strain improvement strategies is often evaluated by measuring the yield of the target compound under optimized fermentation conditions. While specific quantitative data on yield improvements solely for this compound through dedicated strain improvement programs were not extensively detailed in the search results, the principles and techniques described for improving the production of other actinomycete-derived natural products, such as chrysomycin A from Streptomyces sp. 891 (reported to have a high yield of 3600 mg/L under optimal conditions), are applicable mdpi.com.

Further research focusing on the specific regulatory networks and genetic elements controlling this compound biosynthesis in its native producers would facilitate the development of more targeted and efficient strain improvement strategies.

Biosynthetic Pathways and Enzymology

Type II Polyketide Synthase (PKS) Assembly

Desacetylravidomycin belongs to the angucycline group, which are natural products primarily synthesized by Type II PKS systems. nih.gov Type II PKSs are multi-enzyme complexes typically found in bacteria, composed of discrete, monofunctional proteins that work cooperatively to synthesize the carbon skeleton. encyclopedia.pubresearchgate.net The core of a Type II PKS responsible for carbon chain biosynthesis, known as the minimal PKS, consists of ketosynthase α (KSα), ketosynthase β (KSβ or chain length factor), and an acyl-carrier protein (ACP). encyclopedia.pub The KSα and KSβ subunits form a heterodimer critical for carbon chain elongation and initial cyclization events. encyclopedia.pub

Decaketide Backbone Formation

The biosynthesis of the angucycline backbone of compounds like this compound typically involves the assembly of a decaketide chain. nih.gov This process starts with a starter unit, commonly acetyl-CoA, and involves iterative condensations with extender units, usually malonyl-CoA. nih.govbris.ac.uk The KS domains catalyze the carbon-carbon bond formation, while the ACP carries the growing polyketide chain. encyclopedia.pubbris.ac.uk Studies involving isotopic labeling have been used to elucidate the origin of the carbon atoms in the angucycline backbone, confirming their derivation from acetate (B1210297) units. nih.gov The linear poly-β-ketone intermediate then undergoes specific folding and cyclization patterns directed by the PKS enzymes and associated cyclases/aromatases to form the characteristic polycyclic aromatic structure. nih.govresearchgate.net

Post-PKS Tailoring Modifications

Following the synthesis of the polyketide backbone, a series of enzymatic tailoring modifications are required to yield the final structure of this compound. These modifications are crucial for generating the structural diversity and biological activity observed in angucycline antibiotics. nih.gov

Oxidoreductase-Mediated Transformations

Oxidoreductases play a significant role in modifying the polyketide backbone. These enzymes can catalyze various reactions, including hydroxylations, ketoreductions, and the introduction or modification of oxygen functionalities on the angucycline core. nih.gov For example, oxygenases and reductases are involved in the conversion of polyketide intermediates to specific angucyclinones. nih.gov The precise timing and substrate specificity of these oxidoreductases can influence the final structure of the angucycline produced. nih.gov

Enzymatic Glycosylation Events

Glycosylation, the enzymatic attachment of sugar moieties, is a key tailoring step in the biosynthesis of many angucyclines, including this compound. nih.govresearchgate.netresearchgate.net The amino sugar D-ravidosamine is a characteristic feature of this compound and contributes to its biological potency. rsc.orgresearchgate.netrsc.org Glycosyltransferases are the enzymes responsible for catalyzing the transfer of activated sugar molecules (sugar donors) to specific positions on the polyketide aglycone. nih.govresearchgate.netuni.lu

Characterization of TDP-D-Ravidosamine Biosynthetic Pathway Enzymes

The biosynthesis of the amino sugar D-ravidosamine involves a dedicated enzymatic pathway. Five putative genes within the ravidomycin (B1678828) V biosynthetic gene cluster have been identified as encoding enzymes involved in the conversion of D-glucose-1-phosphate to NDP-D-ravidosamine, the proposed sugar donor substrate. rsc.orgresearchgate.netrsc.org In vitro characterization of these isolated enzymes has established the pathway for the biosynthesis of the D-ravidosamine moiety. rsc.orgrsc.org

The enzymes involved in the TDP-D-ravidosamine biosynthetic pathway include:

RavD: Proposed to catalyze the conversion of D-glucose-1-phosphate to TDP-D-glucose. nih.govrsc.org

RavE: Functions as a TDP-D-glucose-4,6-dehydratase, generating TDP-4-keto-6-deoxy-D-glucose. nih.govrsc.org

RavIM: Shows homology to NDP-hexose-3,4-ketoisomerases. nih.gov

RavAMT: Acts as a TDP-3-keto-6-deoxy-D-galactose-3-aminotransferase. rsc.org

RavNMT: A TDP-3-amino-3,6-dideoxy-D-galactose-N,N-dimethyltransferase, responsible for the dimethylation to form TDP-D-ravidosamine (dTDP-3-dimethylamino-3,6-dideoxy-α-D-galactopyranose). rsc.orgqmul.ac.ukgenome.jp

A one-pot enzymatic synthesis protocol for producing TDP-D-ravidosamine from thymidine-5-phosphate and glucose-1-phosphate has been developed, facilitating further glycosylation studies. rsc.orgrsc.org

Functional Analysis of Glycosyltransferases (e.g., RavGT)

Glycosyltransferases (GTs) are crucial for attaching the D-ravidosamine sugar to the this compound aglycone. RavGT is the glycosyltransferase identified in the ravidomycin biosynthetic gene cluster responsible for this transfer. nih.govnih.gov Functional analysis has indicated that RavGT exhibits flexibility, capable of transferring both amino- and neutral sugars, such as the 6-membered D-ravidosamine and the 5-membered D-fucofuranose, to the coumarin-based polyketide backbone. nih.govresearchgate.netnih.gov This promiscuity of RavGT expands the possibilities for generating novel angucycline analogues through combinatorial biosynthesis. nih.govnih.gov

Biosynthetic Gene Cluster Analysis

Analysis of the genetic locus responsible for this compound production has provided insights into the organization and nature of the biosynthetic machinery. The gene cluster harbors the instructions for the polyketide synthase system, sugar biosynthesis enzymes, tailoring enzymes, and regulatory elements necessary for the production of ravidomycin and its deacetylated form.

The ravidomycin biosynthetic gene cluster, cloned from Streptomyces ravidus, spans approximately 33.28 kb and contains numerous open reading frames (ORFs) wikipedia.orgfishersci.se. These ORFs include genes encoding a type II polyketide synthase (PKS) system responsible for assembling the angucyclinone aglycone backbone from acetate and propionate (B1217596) units wikipedia.orgbiorxiv.org.

A key focus of the gene cluster analysis has been the identification of genes involved in the biosynthesis of the D-ravidosamine sugar moiety. Within the ravidomycin V biosynthetic gene cluster, five putative genes encoding NDP-D-ravidosamine biosynthetic enzymes have been identified: ravD, ravE, ravIM, ravAMT, and ravNMT nih.govfishersci.cawikipedia.orgnih.gov. Annotation of these genes suggests their roles in a series of enzymatic transformations converting a common sugar precursor into the final modified amino sugar.

Based on homology analysis, ravD and ravE are similar to various NDP-glucose synthases and NDP-glucose-4,6-dehydratases, respectively, enzymes typically involved in generating NDP-4-keto-6-deoxy-D-glucose from nucleotide diphosphate (B83284) glucose and glucose-1-phosphate wikipedia.org. ravIM shows homology to NDP-hexose-3,4-ketoisomerases wikipedia.org. ravAMT is homologous to deoxysugar aminotransferase-encoding genes, and ravNMT is similar to genes encoding N,N-dimethyltransferases wikipedia.org. These annotations provide a strong indication of the enzymatic steps involved in the biosynthesis of D-ravidosamine.

Molecular genetic manipulation techniques have been instrumental in confirming the role of the identified gene cluster and elucidating the ravidomycin biosynthetic pathway. Heterologous expression of the cloned ravidomycin gene cluster in a suitable host strain, such as Streptomyces lividans TK24, has been successfully used to demonstrate its involvement in ravidomycin biosynthesis wikipedia.orgfishersci.senih.gov. This approach has led to the production of ravidomycin analogs and anticipated pathway intermediates, providing direct evidence for the cluster's function wikipedia.orgfishersci.senih.gov.

Identification and Annotation of Biosynthetic Genes

In Vitro Enzymatic Characterization Studies

In vitro enzymatic characterization studies have provided detailed biochemical evidence for the proposed functions of the enzymes encoded by the ravidomycin biosynthetic gene cluster, particularly those involved in D-ravidosamine biosynthesis. These studies involve the isolation and purification of individual enzymes and the reconstitution of specific steps or segments of the pathway in a controlled laboratory setting.

Through in vitro experiments, the catalytic activities of the enzymes RavD, RavE, RavIM, RavAMT, and RavNMT have been demonstrated nih.govfishersci.cawikipedia.org. RavD and RavE have been shown to catalyze the initial steps in the deoxysugar pathway, converting glucose-1-phosphate and a nucleotide triphosphate (such as thymidine-5-phosphate) into NDP-4-keto-6-deoxy-D-glucose nih.govfishersci.cawikipedia.org.

Studies on RavIM have explored its proposed role as a 3,4-ketoisomerase, catalyzing the isomerization of NDP-4-keto-6-deoxy-D-glucose wikipedia.orgfishersci.ca. RavAMT has been characterized for its aminotransferase activity, converting a keto-sugar intermediate into an amino-sugar wikipedia.orgfishersci.ca. RavNMT has been shown to catalyze the N,N-dimethylation of the amino group, leading to the formation of NDP-D-ravidosamine wikipedia.orgfishersci.ca.

These in vitro studies have not only confirmed the functions of these enzymes but have also allowed for the detailed analysis of their substrate specificities and reaction mechanisms. For instance, a one-pot enzymatic synthesis protocol for TDP-D-ravidosamine has been developed using the characterized enzymes, starting from thymidine-5-phosphate and glucose-1-phosphate nih.govfishersci.cawikipedia.org. This highlights the power of in vitro reconstitution for studying complex biosynthetic pathways.

The ravidomycin glycosyltransferase (RavGT), responsible for attaching the D-ravidosamine sugar moiety to the angucyclinone aglycone via a C-C bond, has also been a subject of study wikipedia.orgfishersci.seuni.lu. Characterization of RavGT has revealed its ability to transfer not only the amino sugar D-ravidosamine but potentially also other sugar moieties, such as D-fucofuranose, to the coumarin-based polyketide backbone, demonstrating a degree of substrate flexibility wikipedia.orgfishersci.se.

The following table summarizes the characterized enzymes involved in TDP-D-ravidosamine biosynthesis:

| Gene | Enzyme Product | Proposed/Characterized Activity | Substrate(s) (Example) | Product(s) (Example) |

| ravD | TDP-D-glucose synthase | Catalyzes the formation of TDP-D-glucose. | Thymidine-5-phosphate, Glucose-1-phosphate | TDP-D-glucose |

| ravE | TDP-4-keto-6-deoxy-D-glucose-4,6-dehydratase | Catalyzes the dehydration of TDP-D-glucose. | TDP-D-glucose | TDP-4-keto-6-deoxy-D-glucose |

| ravIM | TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase | Catalyzes the isomerization of the keto-sugar. | TDP-4-keto-6-deoxy-D-glucose | TDP-3-keto-6-deoxy-D-galactose |

| ravAMT | TDP-3-keto-6-deoxy-D-galactose-3-aminotransferase | Catalyzes the transamination of the keto-sugar. | TDP-3-keto-6-deoxy-D-galactose | TDP-3-amino-3,6-dideoxy-D-galactose |

| ravNMT | TDP-3-amino-3,6-dideoxy-D-galactose-N,N-dimethyl-transferase | Catalyzes the N,N-dimethylation of the amino sugar. | TDP-3-amino-3,6-dideoxy-D-galactose | TDP-D-ravidosamine |

| ravGT | Glycosyltransferase | Catalyzes the C-glycosidic linkage of the sugar to the aglycone. | NDP-D-ravidosamine, Aglycone | Ravidomycin/Desacetylravidomycin |

These detailed enzymatic studies, coupled with genetic analysis, provide a comprehensive picture of how the D-ravidosamine sugar moiety is synthesized and attached to the aglycone, contributing significantly to our understanding of this compound biosynthesis.

Synthetic Chemistry Approaches

Total Synthesis Strategies

Total synthesis of desacetylravidomycin involves the de novo construction of the molecule from simpler precursors. This typically requires the synthesis of the aglycone portion and the subsequent attachment of the sugar unit through a stereoselective glycosylation reaction.

The aglycone of this compound is a complex polycyclic system. Synthetic strategies for constructing angucycline aglycones, including that of ravidomycin (B1678828) (defucogilvocarcin V), have employed various methodologies. These include Diels-Alder reactions, nucleophilic and electrophilic additions, transition-metal mediated cross-couplings, and intramolecular cyclizations to build the angucycline framework nih.gov.

One reported concise total synthesis of defucogilvocarcin V, the aglycone of ravidomycin, features the formation of the C-ring using a vinylogous Knoevenagel/transesterification reaction and the construction of the D-ring via an inverse electron demand Diels-Alder-driven domino reaction. This approach also provides a handle for synthesizing C-8 analogues from a common intermediate researchgate.net. Another synthesis of the ravidomycin aglycone started from vanillin (B372448) and 1,5-dihydroxynaphthalene (B47172) researchgate.net. Biomimetic Claisen condensation methodology has also been applied in the synthesis of related angucycline aglycones nih.gov.

The attachment of the sugar moiety to the aglycone in this compound involves a C-glycosidic bond, which is known for its chemical and metabolic stability compared to O- and N-glycosidic bonds nankai.edu.cn. Stereoselective C-glycosylation, ensuring the correct spatial arrangement of the sugar linkage, is a critical step in the total synthesis of C-aryl glycoside natural products like this compound researchgate.netchemrxiv.orgrsc.org.

Various methods have been developed for stereoselective C-glycosylation. These include strategies utilizing neighboring group participation of a C-2 auxiliary or using additives to generate a defined reactive intermediate that reacts stereoselectively with alcohol nucleophiles ru.nl. Fries-type reactions have also been employed for the C-glycosylation of phenols, involving the formation of an O-glycoside followed by intramolecular rearrangement to the C-glycoside researchgate.net. Catalytic methods, such as using Sc(OTf)₃ for aryl C-glycosidation of azido-bearing fucosyl acetate (B1210297), have been reported in the context of this compound synthesis researchgate.net. Nickel-catalyzed reductive hydroglycosylation reactions have also been developed for coupling glycosyl bromides with various substrates with high regioselectivity and stereoselectivity researchgate.net. A protecting group-free approach for radical C-glycosylation using glycosyl dithiocarbamates has also been explored, yielding α-C-glycosides stereoselectively rsc.org.

Aglycone Synthesis Methodologies

Semi-Synthetic and Derivative Synthesis

Semi-synthetic approaches to this compound and its derivatives involve using a naturally occurring precursor, often ravidomycin or its aglycone, and chemically modifying it to obtain the desired compound or its analogues nih.gov. This approach can be advantageous when the natural product is available through fermentation or isolation.

The design of structural analogues and derivatives of natural products like this compound is often guided by the desire to improve biological activity, pharmacokinetic properties, or reduce toxicity nih.gov. Design principles can involve modifying different parts of the molecule, such as the aglycone core or the sugar moiety diva-portal.orgnih.gov. Strategies can include organic semi-synthesis or combinatorial chemistry nih.gov. Developing hybrid molecules based on combining distinct pharmacophores is another strategy employed in the design of new therapeutics nih.gov. For angucycline-based compounds, modifications to the aglycone or the attached sugar have been explored to study their impact on activity nih.gov.

Chemical modification of the core angucycline structure of this compound or its aglycone can involve various reactions to introduce new functional groups or alter existing ones researchgate.netdiva-portal.orgnih.govresearchgate.net. This can include reactions targeting hydroxyl groups, carbonyl groups, or the aromatic system chalmers.semdpi.com. For instance, chemical modification of ravidomycin and evaluation of its derivatives have been reported capes.gov.br. These modifications can affect the compound's physical properties, reactivity, and biological interactions.

Synthesizing C-glycoside analogues of this compound involves creating compounds where the sugar moiety is attached through a stable carbon-carbon bond, but with variations in the sugar structure or the aglycone chemrxiv.orgchemrxiv.orgresearchgate.net. This can involve synthesizing analogues with different sugar units or modified sugar structures researchgate.net. Methods for C-glycosylation discussed in Section 4.1.2 are relevant here, applied to modified aglycones or using different glycosyl donors to create a library of analogues chemrxiv.orgrsc.org. The synthesis of C-glycoside analogues is a key strategy in exploring the structure-activity relationship of this compound and related compounds researchgate.net.

Molecular and Cellular Mechanisms of Action

Light-Dependent Bioactivity and Photodynamic Effects

Desacetylravidomycin demonstrates potent light-dependent antitumor activity, classifying it as a photosensitizing agent capes.gov.brnih.govtoku-e.comchemicalbook.comresearchgate.netcaymanchem.comnih.gov. This light dependency is a crucial aspect of its mechanism. Studies using a biochemical lambda prophage induction assay have shown that induction, indicative of DNA damage, occurs only when the antibiotic is irradiated with light in the presence of the indicator organism capes.gov.brnih.govresearchgate.net. Conversely, drug treatment followed by incubation in the dark did not result in induction capes.gov.brnih.gov. This highlights the requirement for simultaneous presence of light and the compound for its activity.

Photoactivation Processes and Wavelength Dependencies

The photoactivation of this compound is triggered by light across both the near UV and visible wavelength ranges capes.gov.brnih.govresearchgate.net. Research indicates that near UV and visible blue wavelengths are the most effective in activating the compound capes.gov.brnih.govresearchgate.net. In contrast, light at 597 nm was found to be totally ineffective capes.gov.brnih.govresearchgate.net. The extent of induction caused by this compound is directly proportional to the dosage of light provided capes.gov.brnih.govresearchgate.net.

| Wavelength Range | Effectiveness for Photoactivation |

| Near UV | Most Effective |

| Visible Blue | Most Effective |

| 597 nm | Totally Ineffective |

| Other Visible Ranges | Effective |

Induction of DNA Damage (e.g., Prophage Induction Assay)

A key method for studying the DNA-damaging potential of agents like this compound is the biochemical lambda prophage induction assay capes.gov.brnih.govresearchgate.netnih.gov. This assay measures the induction of the enzyme beta-galactosidase, serving as a specific indicator of an agent's ability to directly or indirectly damage DNA capes.gov.brnih.govnih.gov. In the case of this compound, induction in this assay was observed exclusively when the antibiotic was irradiated with light in the presence of the indicator organism, reinforcing its light-dependent DNA-damaging properties capes.gov.brnih.govresearchgate.net. This compound is characterized as a potent photosensitizing agent capable of inducing DNA damage capes.gov.brnih.govnih.gov. Prophage induction is linked to the SOS stress response system, which is activated in response to DNA damage biorxiv.org. Agents known to cause DNA damage, such as Mitomycin C and ciprofloxacin, are recognized activators of the SOS system biorxiv.org. Unrepaired DNA damage can have significant cellular consequences, including cell death, mutagenesis, and potentially cancer news-medical.net.

Direct and Indirect DNA Interaction Mechanisms

This compound's mechanism of action involves interaction with cellular DNA or the enzymes that process DNA. It is thought to act as a topoisomerase II inhibitor toku-e.comchemicalbook.com. This places it among compounds that interfere with crucial DNA management processes within the cell.

DNA-Protein Cross-linking Induction

While direct evidence specifically linking this compound to the induction of DNA-protein cross-linking was not found in the provided search results, it is relevant to note the relationship between topoisomerase inhibition and such damage. Topoisomerase poisons, a class of topoisomerase inhibitors, are known to associate with topoisomerase-DNA complexes and prevent the re-ligation of DNA strands after cleavage, which can lead to the formation of protein-linked DNA breaks capes.gov.brwikipedia.org. For instance, Camptothecin is known to induce protein-linked DNA breaks via topoisomerase I capes.gov.br. Given that this compound is thought to inhibit topoisomerase II, further research may elucidate whether it also contributes to DNA-protein cross-linking through this mechanism.

Topoisomerase Inhibition (comparative analysis with related compounds)

This compound is believed to function as a topoisomerase II inhibitor, similar to other related compounds such as gilvocarcins and chrysomycins toku-e.comchemicalbook.com. Topoisomerases are essential enzymes that regulate DNA supercoiling and disentanglement during processes like replication and transcription wikipedia.org. Topoisomerase inhibitors interfere with these functions, leading to DNA damage and ultimately cell death wikipedia.org.

Comparative analysis with related compounds provides further context:

Chromomycin A3 , a related aureolic acid antibiotic, is known to significantly affect topoisomerase II activity and also inhibits DNA gyrase sigmaaldrich.com. Chromomycin A3 interacts with DNA in the presence of bivalent metal ions and blocks macromolecule synthesis sigmaaldrich.com.

Chrysomycin A has been shown to inhibit both topoisomerase I and DNA gyrase researchgate.netbiorxiv.org.

Topoisomerase inhibitors can be broadly classified into catalytic inhibitors and poisons wikipedia.org. Catalytic inhibitors prevent topoisomerases from performing DNA strand breaks, while poisons trap the enzyme-DNA complex after cleavage, preventing religation and causing DNA breaks wikipedia.orgnih.gov. The precise classification of this compound requires further investigation, though its thought to be a topoisomerase II inhibitor aligns it with a class of important antitumor agents toku-e.comchemicalbook.comwikipedia.org. Anthracyclines, another class of antitumor antibiotics, also interact with DNA and inhibit topoisomerase II nih.gov.

DNA Gyrase Inhibition (comparative analysis with related compounds)

DNA gyrase is a bacterial type II topoisomerase that is a critical target for some antibiotics wikipedia.org. While the primary reported mechanism for this compound is topoisomerase II inhibition, related compounds demonstrate activity against DNA gyrase. As mentioned, Chromomycin A3 inhibits DNA gyrase sigmaaldrich.com, and Chrysomycin A also shows inhibitory effects on DNA gyrase researchgate.netbiorxiv.org. This suggests that related compounds within this structural class can target bacterial gyrase. Further research would be needed to definitively determine if this compound also exerts inhibitory effects on DNA gyrase.

Modulation of Cellular Signal Transduction Pathways

Interleukin-4 Signal Transduction Inhibition (comparative analysis with deacetylravidomycin (B10814224) M)

Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a crucial role in various immune and inflammatory responses, including the differentiation of T helper cells into the Th2 subset, B cell proliferation, and the regulation of IgE production. pagepressjournals.orgmdpi.com IL-4 exerts its effects by binding to the IL-4 receptor (IL-4R), which leads to the activation of downstream signaling cascades, notably the JAK-STAT pathway, where STAT6 is a key mediator. pagepressjournals.orgmdpi.com Inhibition of IL-4 signal transduction is therefore a potential therapeutic strategy for Th2-mediated diseases such as asthma and allergic inflammation. pagepressjournals.orgmdpi.com

Studies have identified natural products from Streptomyces species that can interfere with IL-4 signaling. nih.govresearchgate.net Among these, deacetylravidomycin M and this compound, both isolated from Streptomyces sp. WK-6326, have been investigated for their effects on IL-4 signal transduction. nih.govresearchgate.net

Research indicates a distinct difference in the inhibitory activity of these two compounds on IL-4-induced cellular responses. Specifically, deacetylravidomycin M has been shown to inhibit IL-4-induced CD23 expression in U937 cells. nih.govresearchgate.netkitasato-u.ac.jp CD23 (the low-affinity IgE receptor, FcεRII) is a surface marker upregulated on various immune cells, including U937 cells, in response to IL-4 stimulation, serving as an indicator of IL-4 pathway activation. pagepressjournals.orgnih.gov Deacetylravidomycin M effectively suppressed this upregulation without exhibiting cytotoxic effects on the cells. nih.govresearchgate.netkitasato-u.ac.jp

In contrast, this compound, despite being structurally related to deacetylravidomycin M, has demonstrated no inhibitory activity on IL-4-induced CD23 expression in the same U937 cell model. nih.govresearchgate.netkitasato-u.ac.jp This suggests that a specific structural feature present in deacetylravidomycin M, but absent or modified in this compound, is critical for the inhibition of IL-4 signal transduction.

The comparative analysis highlights that while both compounds originate from the same microbial source, their biological activities concerning IL-4 signaling are markedly different. This difference in activity, despite structural similarity, underscores the specificity required for modulating cytokine signal transduction pathways.

Data Table: Effect on IL-4-induced CD23 Expression in U937 Cells

| Compound | Inhibition of IL-4-induced CD23 Expression | Cytotoxicity in U937 cells |

| Deacetylravidomycin M | Inhibitory activity observed | No cytotoxic effect observed |

| This compound | No inhibitory activity observed | Not specified in this context |

Based on research findings from Streptomyces sp. WK-6326 isolates. nih.govresearchgate.netkitasato-u.ac.jp

Further detailed research findings on the precise molecular mechanisms by which deacetylravidomycin M inhibits IL-4 signaling, and why this compound lacks this activity, would provide deeper insights into the structural determinants of this biological effect. While the exact step in the IL-4 signal transduction pathway targeted by deacetylravidomycin M is not explicitly detailed in the provided search results, the inhibition of CD23 expression indicates an interference at some point downstream of IL-4 receptor binding and upstream of CD23 gene expression. pagepressjournals.orgnih.gov

Target Identification and Validation

Phenotypic Screening Methodologies

Phenotypic screening is a drug discovery approach that identifies compounds based on their ability to induce a desired change in a cell or organism's observable characteristics (phenotype), without necessarily knowing the molecular target beforehand. technologynetworks.comfrontiersin.org This method is particularly valuable when the underlying molecular mechanisms of a disease are not fully understood. technologynetworks.com Natural products, including angucyclines like desacetylravidomycin, have historically been a rich source of compounds identified through phenotypic screening due to their diverse structures and bioactivities. researchgate.nettechnologynetworks.com

While phenotypic screening can identify bioactive compounds, subsequent steps are required to deconvolute the specific molecular targets responsible for the observed phenotype. technologynetworks.comfrontiersin.org Chemical genetic screens represent a suite of methodologies that can be coupled with phenotypic screening to identify genes or pathways that are essential for the compound's activity or resistance. These screens typically involve using collections of genetic mutants and assessing their sensitivity or resistance to a compound. nih.gov

Chemical Genetic Screens (e.g., HaploInsufficiency Profiling, Homozygous Profiling, Multicopy Suppression Profiling)

Chemical genetic screens, such as HaploInsufficiency Profiling (HIP), Homozygous Profiling (HOP), and Multicopy Suppression Profiling, are powerful tools for inferring the targets and pathways of bioactive compounds. nih.gov These methods, often applied in model organisms like yeast, assess how the deletion or overexpression of specific genes affects cellular sensitivity to a compound. nih.gov HIP and HOP utilize collections of heterozygous or homozygous deletion mutants, respectively, to identify genes whose reduced or absent function confers sensitivity or resistance. nih.gov Multicopy suppression profiling involves screening a library of genes overexpressed on a multicopy plasmid to find genes whose overexpression confers resistance to a compound, often indicating that the overexpressed protein is the direct target or part of the affected pathway. nih.gov While these methods are broadly applicable for target identification in the context of phenotypic screens, specific research detailing the application of HIP, HOP, or multicopy suppression profiling specifically for this compound was not found in the reviewed literature.

Proteomic and Cell-Based Target Deconvolution Approaches

Proteomic and cell-based approaches offer valuable strategies for identifying the direct and indirect protein targets of a compound within a cellular context. bioms.seeuropeanreview.orgmdpi.com These methods can provide insights into compound-protein interactions and the downstream cellular effects. bioms.semdpi.com

Affinity-Based Proteomics

Affinity-based proteomics involves using a compound or a modified version of it as a "bait" to capture interacting proteins from cell lysates. europeanreview.orgevotec.combiorxiv.org The captured proteins are then identified, typically using mass spectrometry. evotec.combiorxiv.org This approach can directly identify proteins that bind to the compound. evotec.combiorxiv.org While affinity-based methods are widely used in chemical proteomics for target deconvolution, specific studies employing affinity-based proteomics to identify the targets of this compound were not identified in the search results. bioms.seeuropeanreview.orgevotec.combiorxiv.orgnih.gov

Thermal Proteome Profiling (e.g., Cellular Thermal Shift Assay, CETSA-MS)

Thermal Proteome Profiling (TPP) is a label-free technique that assesses compound-protein interactions based on the principle that ligand binding can alter a protein's thermal stability. mdpi.comunivr.itspringernature.combioconductor.orgnih.govnih.gov The Cellular Thermal Shift Assay (CETSA) is a key implementation of this principle, allowing the study of target engagement in intact cells or tissues. mdpi.comunivr.itnih.govresearchgate.netnih.govwikipedia.org In CETSA, cells or lysates are treated with a compound and then subjected to a temperature gradient or isothermal heating. univr.itresearchgate.net Proteins that bind the compound are often stabilized and remain soluble at higher temperatures compared to unbound proteins. univr.itresearchgate.net By quantifying the soluble protein fraction across different temperatures, a thermal denaturation curve is generated. univr.itbioconductor.org Shifts in this curve in the presence of the compound indicate a potential interaction. univr.itresearchgate.net CETSA coupled with mass spectrometry (CETSA-MS or TPP-MS) allows for proteome-wide analysis of thermal stability changes, enabling the identification of multiple potential targets simultaneously. mdpi.combioconductor.orgnih.gov While TPP and CETSA are powerful tools for target identification and validation, specific research applying these methods to this compound was not found in the reviewed literature. mdpi.combioconductor.orgnih.govnih.gov

Cell Microarray Technology for Receptor and Off-Target Identification

Cell microarray technology involves arrays of cells expressing a large number of individual proteins, typically membrane receptors or secreted proteins. criver.comnih.govyoutube.com This platform can be used to screen compounds for binding to a wide range of potential targets and off-targets in a cell-based format. criver.comnih.govyoutube.com By assessing compound binding to cells expressing different proteins, this technology can help identify primary receptors and potential off-target interactions. criver.comnih.govyoutube.com While valuable for deconvolution and selectivity profiling, no specific application of cell microarray technology for the target identification of this compound was found in the search results. criver.comnih.govyoutube.com

Genetic Approaches for Target Identification

Genetic approaches play a significant role in target identification and validation by providing evidence for the involvement of specific genes and their protein products in a disease process or a compound's mechanism of action. researchgate.netfiveable.menih.govnih.gov Identifying genetic variations associated with a disease or phenotype can point to potential drug targets. fiveable.menih.gov Furthermore, studying the genetic basis of resistance to a compound can directly lead to the identification of its target. researchgate.net For example, mutations in the target gene or in genes within the same pathway can confer resistance. researchgate.net

Molecular Mechanisms of Resistance

Efflux Pump Systems

Efflux pumps are a major mechanism of multidrug resistance in bacteria. These membrane-associated proteins actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration below inhibitory levels dovepress.commdpi.comfrontiersin.orgnih.gov. Various superfamilies of efflux pumps exist, including the Major Facilitator Superfamily (MFS), ATP-Binding Cassette (ABC) transporters, Small Multidrug Resistance (SMR) family, Multidrug and Toxic Compound Extrusion (MATE) family, and Resistance-Nodulation-Cell Division (RND) family nih.gov. RND efflux pumps, in particular, play significant roles in multidrug resistance in Gram-negative bacteria due to their broad substrate specificity nih.gov.

While specific efflux pumps conferring resistance directly to Desacetylravidomycin were not explicitly detailed in the search results, studies on related antibiotics and general resistance mechanisms provide context. For example, the AcrAB-TolC efflux pump in Escherichia coli is known to provide resistance to multiple antibiotics, including tetracycline (B611298) and rifampicin, by extruding them from the cell nih.gov. Similarly, in Pseudomonas aeruginosa, RND family efflux pumps like MexAB-OprM, MexXY-OprM, and MexCD-OprJ are involved in the efflux of various antibiotics, including tetracyclines and quinolones frontiersin.org. The overexpression of genes encoding multidrug efflux pumps is a common mechanism by which bacteria develop multidrug resistance researchgate.net.

Efflux pump activity can be influenced by transcriptional regulators, and their contribution to resistance can be complex, sometimes involving interplay with other mechanisms like modifications to the outer membrane frontiersin.orgnih.gov. Inhibitors of efflux pumps are being explored as potential adjuvants to restore the efficacy of antibiotics against resistant strains frontiersin.org.

Target Modification and Bypass Pathways

Another significant mechanism of antibiotic resistance involves alterations to the bacterial target site of the antibiotic or the presence of bypass pathways that circumvent the need for the inhibited target dovepress.commdpi.comnih.govmdpi.com. Modifications to the target protein or nucleic acid can reduce the binding affinity of the antibiotic, rendering it less effective mdpi.commdpi.com. These modifications can arise from spontaneous mutations in the genes encoding the target protein mdpi.com.

For antibiotics that target DNA, such as some angucyclines which can interact with DNA or inhibit enzymes like topoisomerases, resistance could involve mutations in the genes encoding these enzymes researchgate.netmdpi.commdpi.comnih.gov. For instance, resistance to fluoroquinolones, which target DNA gyrase and topoisomerase IV, commonly involves mutations in the quinolone-resistance-determining regions (QRDR) of the genes encoding these enzymes mdpi.commdpi.complos.org.

Target bypass involves the presence of alternative pathways or enzymes that can fulfill the essential function inhibited by the antibiotic, thus allowing the bacteria to survive dovepress.com. Target protection proteins can also physically associate with the antibiotic target, shielding it from the drug's action dovepress.commdpi.com.

Given that chrysomycin A, a related compound, has been reported to inhibit topoisomerase I and exhibit weak inhibition of DNA gyrase in Mycobacterium tuberculosis, potential resistance mechanisms to this compound could involve modifications to these enzymes or the development of compensatory mechanisms researchgate.net.

Enzymatic Inactivation of the Compound

Bacteria can also develop resistance by producing enzymes that inactivate or modify the antibiotic molecule, rendering it non-functional dovepress.commdpi.comnih.govmdpi.comfrontiersin.org. This can involve various biochemical reactions such as hydrolysis, group transfer (e.g., acetylation, phosphorylation, adenylation), or oxidation-reduction mdpi.comepo.orgfrontiersin.org.

While specific enzymes that inactivate this compound were not found in the search results, enzymatic inactivation is a well-established resistance mechanism for various classes of antibiotics, including beta-lactams (by beta-lactamases) and tetracyclines (by tetracycline destructases) mdpi.commdpi.comfrontiersin.org. The production of such enzymes can be a highly effective way for bacteria to eliminate the antibiotic threat frontiersin.org.

For producing organisms, self-resistance mechanisms involving enzymatic modification or inactivation of their own toxic metabolites, like DNA-alkylating natural products, have been observed mdpi.com. This suggests that enzymatic strategies for dealing with potentially toxic compounds are present in microorganisms.

Genetic Determinants of Resistance

Antibiotic resistance mechanisms are encoded by genetic determinants, which can be located on bacterial chromosomes or on mobile genetic elements such as plasmids and transposons dovepress.commdpi.comfrontiersin.orgmdpi.comnih.govresearchgate.net. The acquisition of resistance genes through horizontal gene transfer is a major factor in the spread of antibiotic resistance among bacterial populations mdpi.comfrontiersin.orgresearchgate.net.

Genetic determinants can include genes encoding efflux pumps, enzymes that inactivate antibiotics, proteins that modify or protect the antibiotic target, or regulatory elements that control the expression of these resistance mechanisms dovepress.commdpi.commdpi.comfrontiersin.orgresearchgate.net. Point mutations in chromosomal genes can also lead to resistance by altering antibiotic target sites or regulatory pathways mdpi.commdpi.complos.orgmdpi.comnih.gov.

Studies on the genetic basis of resistance in various bacteria highlight the diversity of genetic determinants involved plos.orgnih.govresearchgate.netbiorxiv.orgwisc.edu. For example, mutations in the gyrA gene are a common genetic determinant for quinolone resistance plos.org. In Staphylococcus aureus, resistance genes like mecA (methicillin resistance) and aacA-aphD (aminoglycoside resistance) are often found on mobile genetic elements researchgate.net.

Understanding the genetic determinants of resistance to this compound, potentially through studies isolating resistant mutants and performing genomic analysis (as was done for chrysomycin A resistance in Mycobacterium smegmatis), would be crucial for predicting and combating the development of resistance researchgate.net.

Structure Activity Relationship Sar Investigations

Contribution of Glycosidic Moieties to Bioactivity

The glycosidic moiety, the sugar part of a glycoside molecule, often plays a crucial role in the biological activity of natural products, including antibiotics nih.govresearchgate.net. Glycosylation can influence various properties, such as solubility, stability, and interaction with biological targets, including transport systems and enzymes researchgate.net. In some cases, the glycosidic residue is essential for activity, while in others, it primarily affects pharmacokinetic parameters nih.govresearchgate.net.

For ravidomycin-type angucyclines, which include desacetylravidomycin, the identity of the sugar moiety strongly contributes to their activity nih.gov. Ravidomycin (B1678828) itself contains the amino sugar ravidosamine nih.gov. Chemical modifications and SAR studies on ravidomycin have suggested that the 2'- and 4'-hydroxyl groups of the D-ravidosamine sugar are essential for its biological activities nih.gov. While specific detailed SAR data solely focused on the glycosidic modifications of this compound are not extensively available in the immediate search results, the importance of the sugar moiety is highlighted for this class of compounds. The ravidomycin glycosyltransferase (RavGT) enzyme is capable of transferring both amino- and neutral sugars to the polyketide backbone, suggesting that variations in the sugar attached can lead to analogues with altered activities nih.gov.

Influence of Aglycone Substitutions on Biological Activity

The aglycone is the non-sugar component of a glycoside. Modifications to the aglycone part of ravidomycin-type compounds also significantly influence their biological activity nih.gov. The conserved benzo[d]naphtho[1,2-b]pyran-6-one moiety in this group of angucyclines is crucial for their activity, particularly their ability to modify DNA via a photoactivated cycloaddition nih.gov.

Research on ravidomycin and its analogues indicates that the vinyl group of the aglycone is important for toxicity nih.gov. Late-stage diversification of related compounds like chrysomycin A, which shares structural features with ravidomycin and this compound, through C-H functionalizations at various positions (C2, C3, C4, and C8) has been explored to generate analogues for SAR studies acs.org. These studies aim to identify how specific substitutions on the aglycone affect biological activity, including antibacterial and cytotoxic properties acs.org. Although direct comprehensive SAR experiments specifically on this compound analogues with aglycone modifications are not detailed, the principle that aglycone substitutions impact activity is well-established for this class of natural products nih.govacs.org.

Rational Design of Analogues Based on SAR Data

Rational drug design is an approach that utilizes the understanding of SAR and the biological target to design new molecules with desired properties ashp.orgrsc.orgresearchgate.net. By analyzing how structural changes affect activity, medicinal chemists can make informed decisions about modifications to a lead compound like this compound to optimize its efficacy, selectivity, and other pharmacological characteristics creative-proteomics.comashp.org.

While the search results mention the total synthesis of ravidomycin and deacetylravidomycin (B10814224) M, and the isolation of new ravidomycin-type analogues, detailed reports on the rational design of this compound analogues specifically based on its SAR are not prominently featured nih.gov. However, the broader context of angucycline research, including ravidomycin and chrysomycin analogues, demonstrates efforts in generating diverse analogues with different sugars or variations of the aglycone to explore their activities nih.govacs.org. These efforts implicitly involve a degree of rational design based on observed SAR trends within the class. The complexity of synthesizing these molecules can be a limiting factor in generating a wide range of analogues for comprehensive SAR studies nih.gov.

Computational Approaches in SAR (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational approaches, such as molecular docking and molecular dynamics simulations, are increasingly valuable tools in SAR investigations and rational drug design mdpi.commdpi.comnih.govnih.govchemrxiv.orgijpsonline.comuams.edunih.govplos.orgniscpr.res.in. Molecular docking helps predict the binding affinity and interaction modes of a molecule with its biological target, providing insights into how structural features contribute to binding mdpi.comnih.gov. Molecular dynamics simulations can further evaluate the stability of the protein-ligand complex and capture the dynamic behavior of the molecules mdpi.comnih.govchemrxiv.orguams.eduplos.orgniscpr.res.inarxiv.org.

Although specific computational SAR studies focused solely on this compound were not found in the immediate search results, these techniques are widely applied to related angucycline antibiotics and other drug candidates to understand their interactions at the molecular level mdpi.comnih.govchemrxiv.orgnih.govplos.orgniscpr.res.inbiorxiv.org. For example, molecular docking and dynamics simulations have been used to study the interaction of related compounds with biological targets like DNA or enzymes biorxiv.orgnih.gov. The application of such computational methods to this compound would involve predicting its binding to relevant targets (e.g., DNA, bacterial enzymes, cancer cell targets) and analyzing how modifications to its structure might alter these interactions, thereby providing a computational basis for predicting SAR and guiding the design of new analogues.

Comparative Mechanistic and Biological Studies

Comparison with Ravidomycin (B1678828)

Desacetylravidomycin is the deacetylated analogue of Ravidomycin toku-e.comnih.gov. Research indicates that deacylation can influence biological activity. Studies have shown that this compound is the more active and stable analogue compared to Ravidomycin toku-e.combioaustralis.com. Both compounds exhibit potent, light-dependent antitumor activity toku-e.comcapes.gov.brbioaustralis.com. This light-dependent activity involves the induction of DNA damage capes.gov.brnih.gov. The amount of induction caused by these drugs varies directly with the dosage of light provided capes.gov.brnih.gov. Bacterial growth inhibition and cytotoxicity for a human colon carcinoma cell line were also significantly enhanced by light for both Ravidomycin and this compound, suggesting they are potent photosensitizing, DNA-damaging agents capes.gov.brnih.gov.

A study evaluating several derivatives of Ravidomycin found that deacylation produced a compound (this compound) with higher biological activity than the parent compound nih.gov.

Differentiation from Deacetylravidomycin (B10814224) M

This compound and Deacetylravidomycin M are structurally related compounds isolated from Streptomyces sp. WK-6326 nih.gov. Despite their structural relationship, they exhibit different biological activities. Deacetylravidomycin M was identified as a novel inhibitor of interleukin-4 (IL-4) signal transduction, inhibiting IL-4-induced CD23 expression in U937 cells without cytotoxic effects nih.govkitasato-u.ac.jp. In contrast, this compound showed no inhibitory activity in this assay nih.govkitasato-u.ac.jp.

Structurally, Deacetylravidomycin M differs from this compound. The structure of Deacetylravidomycin M was elucidated as 6H-benzo[d]naphtho[1,2-b]pyran-6-one, 4-[3,6-dideoxy-3-(dimethylamino)-alpha-altropyranosyl]-1-hydroxy-10,12-dimethoxy-8-methyl- nih.gov. This contrasts with the structure of this compound, which contains an ethenyl group at the 8-position instead of a methyl group present in Deacetylravidomycin M caymanchem.comnaturalproducts.net.

The antimicrobial activities also differ. While this compound shows activity against Gram-positive bacteria caymanchem.com, Deacetylravidomycin M moderately inhibited the growth of Bacillus subtilis and Micrococcus luteus but showed almost no antimicrobial activity against other organisms tested kitasato-u.ac.jp.

The following table summarizes some key differences in biological activity:

| Compound | IL-4 Induced CD23 Expression Inhibition (U937 cells) | Cytotoxic Effect (U937 cells) | Gram-positive Bacteria Activity |

| This compound | No inhibitory activity nih.govkitasato-u.ac.jp | Not specified in this context | Active caymanchem.com |

| Deacetylravidomycin M | Inhibited nih.govkitasato-u.ac.jp | Without cytotoxic effect nih.govkitasato-u.ac.jp | Moderate (some organisms) kitasato-u.ac.jp |

Mechanistic and Structural Commonalities with Other Angucycline Natural Products (e.g., Gilvocarcins, Chrysomycins)

This compound belongs to the angucycline class of natural products, a group known for their diverse biological activities, including antibiotic and antitumor properties naturalproducts.netnih.gov. Other prominent members of this class include the Gilvocarcins and Chrysomycins toku-e.combioaustralis.com.

Structurally, angucyclines share a common benzonaphthopyranone (angucyclinone) core structure, often substituted with glycosyl residues nih.gov. This compound, Gilvocarcins (e.g., Gilvocarcin V), and Chrysomycins (e.g., Chrysomycin A) all possess this characteristic angucycline framework wikipedia.orgnih.govuni.luuni.lunih.govnih.gov. The variations among these compounds lie in the substituents on the angucyclinone core and the nature and position of the attached sugar moieties wikipedia.orgnih.govuni.luuni.lunih.govnih.gov. For example, Gilvocarcin V has a furanosyl sugar attached, while this compound has a dideoxyhexopyranosyl sugar wikipedia.orgnih.govuni.luuni.lunih.gov.

Mechanistically, several angucyclines, including this compound, Gilvocarcins, and Chrysomycins, are thought to act as topoisomerase II inhibitors toku-e.combioaustralis.com. Topoisomerase II is an essential enzyme involved in managing DNA topology, and its inhibition can lead to DNA strand breaks and cell death, particularly in rapidly dividing cancer cells nih.gov. The light-dependent activity observed for this compound and Ravidomycin, involving DNA damage, aligns with a potential interaction with DNA or enzymes involved in DNA processing like topoisomerase II toku-e.comcapes.gov.brbioaustralis.comnih.gov. The biosynthetic gene clusters for Ravidomycin and Chrysomycin A have been studied, revealing homologous genes involved in their biosynthesis, which underscores their structural and mechanistic relatedness within the angucycline family nih.govresearchgate.net.

The shared structural scaffold and proposed mechanism of action as topoisomerase II inhibitors highlight the commonalities among this compound, Gilvocarcins, and Chrysomycins, positioning this compound within a well-established family of bioactive natural products.

Advanced Research Methodologies and Future Perspectives

Integration of Multi-Omics Data for Comprehensive Pathway Analysis

Multi-omics data integration is a rapidly evolving strategy to elucidate complex molecular mechanisms in biological systems. plos.orgnih.gov By combining data from different omics layers, such as genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a more holistic understanding of biological processes and how different molecules interact. plos.orgnih.gov This approach can help delineate the transition from genotype to phenotype and provide a more comprehensive view of a biological system. plos.orgnih.gov

Pathway analysis, which aims to identify biological pathways and functions associated with specific phenotypes, is a widely used method in multi-omics studies. nih.gov Integrating multi-omics data at the pathway level can provide a more parsimonious model and potentially increase robustness to data noise compared to molecular-level integration. plos.org Methods exist that transform multi-omics datasets from the molecular to the pathway level, allowing for the identification of multi-omics pathways contributing to an outcome. plos.org These methods can rank pathways by their contribution, assess the contribution of each omics layer, and identify the importance of individual molecules within a pathway. plos.org

While the direct application of multi-omics data integration specifically for Desacetylravidomycin pathway analysis is not extensively detailed in the provided search results, the broader principles and methodologies of multi-omics integration are highly relevant for future research into its mechanism of action and potential therapeutic pathways. Analyzing how this compound affects gene expression, protein levels, and metabolic profiles simultaneously could reveal intricate details about its cellular targets and downstream effects.

Synthetic Biology and Combinatorial Biosynthesis for Novel Analogues

Synthetic biology and combinatorial biosynthesis offer powerful tools for generating novel analogues of natural products like this compound with potentially improved pharmacological properties. mdpi.comnih.gov Combinatorial biosynthesis involves the rational genetic modification and reorganization of biosynthetic pathways at the molecular level to create libraries of natural product analogues. mdpi.com This approach leverages the versatility of enzymes involved in biosynthesis to produce new, "unnatural" compounds. mdpi.com

In microorganisms, particularly actinomycetes which are known producers of natural products, synthetic biology tools enable strategies to engineer strains for high-yield production of biomolecules and to create novel structures. entrechem.com This can involve modifying or exchanging genes within biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites. entrechem.comnih.gov For polyketide synthases (PKSs), which are modular enzyme systems involved in the biosynthesis of many natural products, genetic engineering can be used to modify modules and domains, leading to the production of analogues with altered structures. mdpi.comrsc.org The flexibility of enzymes, such as glycosyltransferases, in recognizing and transferring different sugars also contributes to the generation of analogues with modified carbohydrate profiles, which can influence drug interaction with biological targets. nih.goventrechem.com

While specific examples of synthetic biology or combinatorial biosynthesis applied directly to this compound are not provided, these methodologies are highly applicable to its structural class (C-glycosylated naphthoisochromene). By manipulating the genes involved in the biosynthesis of this compound or its parent compound, ravidomycin (B1678828), researchers could potentially generate novel analogues with altered activity, specificity, or pharmacokinetic properties.

Development of Targeted Delivery Systems (e.g., nanoparticles)

Targeted delivery systems, such as nanoparticles, are being developed to improve the therapeutic efficacy and safety of drugs by directing them specifically to desired sites, such as tumor cells. frontiersin.orgnih.govmdpi.com These systems aim to overcome limitations of conventional drug administration, including poor solubility, lack of transmembrane transport, short circulation time, and off-target toxicity. frontiersin.org

Nanoparticles can enhance drug accumulation at the target site through passive targeting (e.g., enhanced permeability and retention effect in tumors) or active targeting (by functionalizing nanoparticles with molecules that bind to specific markers on target cells). mdpi.com Nanoparticle-based drug delivery systems (NDDSs) can improve the pharmacokinetic properties of encapsulated drugs and their accumulation in disease sites while minimizing adverse effects. mdpi.com Various types of nanoparticles, including liposomes, micelles, protein-based, and polymeric nanoparticles, are being explored for targeted drug delivery in cancer therapy. nih.gov

This compound's light-dependent activity and cytotoxicity against human colon carcinoma cells suggest its potential as a therapeutic agent. caymanchem.comnih.gov Given its properties, developing targeted delivery systems for this compound could be a promising strategy to enhance its efficacy and reduce potential systemic toxicity. While the provided information mentions the potential use of targeted nanoparticles or other suitable particle delivery systems for compounds including ravidomycin and this compound in the context of patents, detailed research findings on specific nanoparticle formulations for this compound are not available in the search results. googleapis.com However, the general principles of nanoparticle-based targeted delivery, such as functionalization for active targeting or utilizing passive accumulation in tumors, are relevant avenues for future research into delivering this compound more effectively. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.